N-(2-Amino-1-cyclohexylethyl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide;hydrochloride
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Overview
Description
N-(2-Amino-1-cyclohexylethyl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexyl group, a tetrahydronaphthalenyl group, and an acetamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-1-cyclohexylethyl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide;hydrochloride typically involves multiple steps:
Formation of the cyclohexylethylamine intermediate: This can be achieved through the reduction of cyclohexanone with ammonia and a reducing agent such as lithium aluminum hydride.
Coupling with tetrahydronaphthalenyl acetic acid: The intermediate is then reacted with 2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-1-cyclohexylethyl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, which may reduce any double bonds or carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced forms of the compound with fewer double bonds or carbonyl groups.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Amino-1-cyclohexylethyl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide;hydrochloride involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of receptors such as G-protein coupled receptors (GPCRs).
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Ion Channels: Modulating the activity of ion channels, affecting cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide;hydrochloride: Similar structure but lacks the cyclohexyl group.
N-(2-Amino-1-cyclohexylethyl)-2-phenylacetamide;hydrochloride: Similar structure but has a phenyl group instead of the tetrahydronaphthalenyl group.
Uniqueness
N-(2-Amino-1-cyclohexylethyl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide;hydrochloride is unique due to its combination of a cyclohexyl group and a tetrahydronaphthalenyl group, which may confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-(2-amino-1-cyclohexylethyl)-2-(1,2,3,4-tetrahydronaphthalen-2-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O.ClH/c21-14-19(17-7-2-1-3-8-17)22-20(23)13-15-10-11-16-6-4-5-9-18(16)12-15;/h4-6,9,15,17,19H,1-3,7-8,10-14,21H2,(H,22,23);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTWSYBQFOJJIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CN)NC(=O)CC2CCC3=CC=CC=C3C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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